molecular formula C10H11N5O2 B1204447 5-(6-aminopurin-9-yl)cyclopent-3-ene-1,2-diol CAS No. 112318-09-9

5-(6-aminopurin-9-yl)cyclopent-3-ene-1,2-diol

Cat. No.: B1204447
CAS No.: 112318-09-9
M. Wt: 233.23 g/mol
InChI Key: RQPALADHFYHEHK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-aminopurin-9-yl)cyclopent-3-ene-1,2-diol typically involves the cyclization of a suitable precursor molecule under specific conditions. One common method involves the reaction of a purine derivative with a cyclopentene derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

5-(6-aminopurin-9-yl)cyclopent-3-ene-1,2-diol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted purine derivatives .

Scientific Research Applications

5-(6-aminopurin-9-yl)cyclopent-3-ene-1,2-diol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in nucleic acid interactions and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(6-aminopurin-9-yl)cyclopent-3-ene-1,2-diol involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can bind to active sites of enzymes, inhibiting their activity. It may also interact with nucleic acids, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(6-aminopurin-9-yl)cyclopent-3-ene-1,2-diol is unique due to its specific cyclopentene ring structure, which imparts distinct chemical and biological properties compared to other purine derivatives .

Properties

CAS No.

112318-09-9

Molecular Formula

C10H11N5O2

Molecular Weight

233.23 g/mol

IUPAC Name

5-(6-aminopurin-9-yl)cyclopent-3-ene-1,2-diol

InChI

InChI=1S/C10H11N5O2/c11-9-7-10(13-3-12-9)15(4-14-7)5-1-2-6(16)8(5)17/h1-6,8,16-17H,(H2,11,12,13)

InChI Key

RQPALADHFYHEHK-UHFFFAOYSA-N

SMILES

C1=CC(C(C1N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

C1=CC(C(C1N2C=NC3=C(N=CN=C32)N)O)O

Synonyms

5'-DHCA
5'-norneplanocin A
9-(2',3'-dihydroxycyclopent-4'-enyl)adenine
9-(2',3'-dihydroxycyclopent-4'-enyl)adenine, 1S-(1alpha,2alpha,5beta) isomer
9-(2',trans-3'-dihydroxycyclopent-4'-enyl)adenine
DHCeA

Origin of Product

United States

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